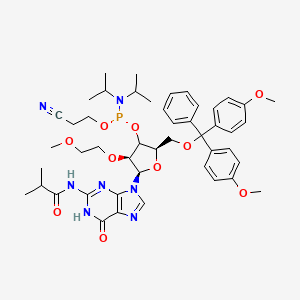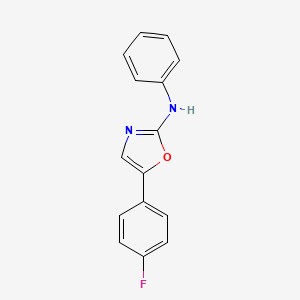![molecular formula C24H24N6O B10854490 1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)
1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB-5339 is a second-generation, small molecule inhibitor of valosin-containing protein (VCP), also known as p97. This compound is designed to target the VCP enzyme, which plays a critical role in protein homeostasis and cellular stress pathways. CB-5339 has shown promise in preclinical and clinical studies for its potential to treat various cancers, including acute myeloid leukemia and multiple myeloma .
Preparation Methods
The synthetic routes and reaction conditions for CB-5339 are proprietary and have not been fully disclosed in publicly available sources. it is known that CB-5339 is an oral small molecule inhibitor, indicating that it is synthesized through a series of organic reactions involving the formation of its indole and pyrimidine structures . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into an oral dosage form.
Chemical Reactions Analysis
CB-5339 primarily undergoes reactions related to its function as an inhibitor of VCP. These reactions include binding to the ATPase domain of VCP, thereby preventing the hydrolysis of ATP and subsequent protein degradation . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with VCP is the accumulation of polyubiquitylated proteins, leading to proteotoxic stress and cell death in cancer cells .
Scientific Research Applications
It has shown efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and other hematologic malignancies . The compound is currently being evaluated in clinical trials for its safety and efficacy in patients with these cancers.
Mechanism of Action
CB-5339 exerts its effects by selectively inhibiting the ATPase activity of VCP. VCP is involved in the degradation of misfolded proteins through the ubiquitin-proteasome system. By inhibiting VCP, CB-5339 prevents the degradation of these proteins, leading to their accumulation and the induction of proteotoxic stress . This stress ultimately results in cell death, particularly in cancer cells that are highly dependent on VCP for survival . The molecular targets and pathways involved include the endoplasmic reticulum-associated degradation pathway and the DNA damage response pathway .
Comparison with Similar Compounds
CB-5339 is similar to other VCP inhibitors, such as CB-5083. Both compounds target the ATPase activity of VCP and induce proteotoxic stress in cancer cells . CB-5339 is a second-generation inhibitor with improved potency and selectivity compared to CB-5083 . Other similar compounds include NMS-873 and ML240, which also inhibit VCP but differ in their chemical structures and mechanisms of inhibition . CB-5339’s uniqueness lies in its enhanced efficacy and reduced off-target effects, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-(benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide |
InChI |
InChI=1S/C24H24N6O/c1-15-13-19-17(21(25)31)9-5-11-20(19)30(15)24-28-22-18(10-6-12-26-22)23(29-24)27-14-16-7-3-2-4-8-16/h2-5,7-9,11,13H,6,10,12,14H2,1H3,(H2,25,31)(H2,26,27,28,29) |
InChI Key |
XDHFSLWWYBVSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1C3=NC4=C(CCCN4)C(=N3)NCC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate](/img/structure/B10854409.png)
![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)
![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)

![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)


